molecular formula C34H32N4Na2O4 B1210198 Protoporphyrin disodium CAS No. 50865-01-5

Protoporphyrin disodium

Cat. No. B1210198
CAS RN: 50865-01-5
M. Wt: 606.6 g/mol
InChI Key: GPRXGEKBQVXWAQ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The total synthesis of protoporphyrin IX and its disodium salt has been achieved using a novel alternative method to the classical MacDonald condensation. This method involves the coupling of unsymmetrical diiodo dipyrrylmethane with known dipyrrylmethane, leading directly to porphyrin without the need for an oxidizing agent. This methodology allows for the synthesis of protoporphyrin IX derivatives on a multi-100 g scale in good quality without the need for chromatography and free of any contaminant of animal origin, representing a significant improvement in the manufacturing of these compounds (Martin et al., 2010).

Molecular Structure Analysis

Protoporphyrin disodium's structure has been extensively studied, revealing insights into its molecular configuration and electronic properties. For instance, the 13C signals from the meso-carbon atoms of protoporphyrin-IX are crucial for biosynthetic studies, allowing for the assignment of signals from the β- and δ-carbon atoms through synthesis of labeled protoporphyrin-IX dimethyl ester (Battersby et al., 1973).

Chemical Reactions and Properties

Protoporphyrin disodium undergoes various chemical reactions, indicating its versatile chemical properties. For example, its synthesis can involve reactions such as oxidative cyclization of biladiene-ac intermediates, leading to the formation of protoporphyrins with distinct electronic delocalization pathways (Clezy et al., 1978).

Physical Properties Analysis

The physical properties of protoporphyrin disodium, such as its absorption and fluorescence spectra, are influenced by its molecular structure and the nature of substituents. Studies on meso-triarylsubporphyrins have shown that the electronic absorption spectra contain intense Soret bands and weaker Q bands, indicative of the subporphyrin's structural and electronic characteristics (Takeuchi et al., 2007).

Chemical Properties Analysis

The chemical properties of protoporphyrin disodium, such as its reactivity and interaction with metal ions, are central to its applications in various fields. For example, its interaction with tin(IV) can inhibit enzyme activity while increasing the content of enzyme protein in the liver, demonstrating a dual control mechanism that affects both the activity and synthesis of heme oxygenase (Sardana & Kappas, 1987).

Scientific Research Applications

Extraction and Antiviral Effects

  • Extraction from Unanticoagulated Animal Blood : Protoporphyrin disodium (PPN) can be extracted from unanticoagulated animal blood. This process involves preparing protoporphyrin methyl ester and other intermediate products from protoheme, which are eventually made into PPN and detected quantitatively (Li et al., 2004).

  • Inhibitory Effects on HBV-DNA : In vitro studies have shown that PPN can inhibit HBV-DNA expression and duplication without cytotoxicity to liver cells, suggesting its potential for further study and application in the field of antiviral therapies (Li et al., 2004).

Preparation and Hepatoprotective Effects

  • Preparation from Animal Blood : Protoporphyrin disodium (NAPP) is prepared from animal blood-derived heme. This process involves using organic solvent extraction, column chromatography, and other analytical methods (Chao-pin, 2009).

  • Hepatoprotective and Reducing Transaminase Effects : NAPP is known for its water-soluble properties and is used clinically to restore hepatic function in liver damage patients. It has shown effects in both in vivo and in vitro studies against hepatitis B and C viruses (Chao-pin, 2009).

Antiviral and Antitumor Effects

  • Antiviral Action against Duck Hepatitis B Virus : Protoporphyrin disodium has been shown to protect duck liver against inflammation by inhibiting Duck Hepatitis B Virus (DHBV) (Qiao-yun, 2008).

  • Inhibitory Effects on Hepatitis C Virus : In vitro studies demonstrate that PPN can inhibit the duplication of Hepatitis C Virus, suggesting a potential therapeutic application (Ke-xia, 2007).

  • Sonodynamic Antitumor Effects : Research has explored the sonodynamically induced antitumor effects of protoporphyrin IX disodium salt on sarcoma 180 solid tumors in mice. This study indicated that the presence of PPIX enhances the antitumor effect of ultrasound (Liu et al., 2007).

Synthesis and Applications

  • Total Synthesis of Protoporphyrin IX and Its Disodium Salt : A new method for the synthesis of protoporphyrin IX and its disodium salt has been developed, offering a scalable and chromatography-free process. This represents a significant improvement in the manufacturing of protoporphyrin IX derivatives (Martin et al., 2010, 2013).

  • Supramolecular Chemistry of Protoporphyrin IX and Its Derivatives : Protoporphyrin IX derivatives have applications in supramolecular science, artificial photosynthesis, and biomedical science. Their one-dimensional nano-superstructures and use in energy- and electron-transfer system construction are areas of active research (Bhosale et al., 2013).

  • Nanoplatform for Chemo-Photodynamic Therapy : Protoporphyrin-based polymer nanoplatforms have been developed for combined chemo-photodynamic therapy, indicating a significant advancement in treatment approaches with lower adverse side effects (Wang et al., 2017).

Future Directions

Protoporphyrin IX and its congeners have been found active as ligands that promote protein stability and crystallization and activity against telomerases and mammalian cells . The contents of cellular PPIX can be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .

properties

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXGEKBQVXWAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

553-12-8 (Parent)
Record name Protoporphyrin disodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046589
Record name Protoporphyrin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoporphyrin disodium

CAS RN

50865-01-5
Record name Protoporphyrin disodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoporphyrin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOPORPHYRIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
CP Li, LF Xu, QH Liu, C Zhang, J Wang… - World Journal of …, 2004 - ncbi.nlm.nih.gov
AIM: To explore an ideal method for extracting protoporphyrin disodium (PPN) from unanticoagulated animal blood, and to study the inhibitory effects of PPN on HBV-DNA duplication …
Number of citations: 14 www.ncbi.nlm.nih.gov
H Nagai, K Kitagaki, K Kuwabara, A Koda - Agents and actions, 1992 - Springer
Anti-inflammatory properties of zinc protoporphyrin disodium (… Anti-inflammatory properties of zinc protoporphyrin disodium (Zn-… Yamada, The effect of protoporphyrin disodium on liver …
Number of citations: 26 link.springer.com
GR Dedeles, A Abe, K Saito, K Asano, K Saito… - Journal of bioscience …, 2000 - Elsevier
… selected for its ability to degrade nickel protoporphyrin disodium (NiPPDS). The strain was … We had already isolated microorganisms that can degrade nickel protoporphyrin disodium (…
Number of citations: 25 www.sciencedirect.com
H Kashimura, H Fukutomi, I Kawakita, S Sai… - The Journal of Japan …, 1984 - jstage.jst.go.jp
In the present report, we studied about in vivo anti-tumour effect by photoradiation therapy(PRT) with proroporphyrin disoduim(PPNa) and hematoporphyrin derivative(HpD). To …
Number of citations: 1 www.jstage.jst.go.jp
K IMAI, T AIMOTO, M SATO… - Journal of pharmacobio …, 1991 - jstage.jst.go.jp
In the experiments with a 20 mg/kg dose of PP, the peroxidation level in the liver homogenates reached its minimum level during the period of 3 to 24 h accompanying the high …
Number of citations: 16 www.jstage.jst.go.jp
PRF Cordero, RM Bennett, GS Bautista… - Bioremediation …, 2015 - Taylor & Francis
… Two microbial consortia concocted out of four bacteria and three fungi from Guimaras Island Province degraded significantly higher amounts of nickel protoporphyrin disodium (NiPPDS…
Number of citations: 6 www.tandfonline.com
JH ZHAO, CP LI, JP XU - Basic & Clinical Medicine, 2011 - journal11.magtechjournal.com
Abstract: Objective To study the effect of protoporphyrin disodium (NAPP) on activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum and the activity …
Number of citations: 2 journal11.magtechjournal.com
YJ Zhao, GY Yang, EF Domino - Stroke, 1996 - Am Heart Assoc
Background and Purpose Zinc protoporphyrin pretreatment protects against temporary focal ischemic brain injury in rats. However, it is not known whether the zinc or the protoporphyrin …
Number of citations: 41 www.ahajournals.org
DI Vernon, SB Brown - Photochemistry and Photobiology, 1987 - Wiley Online Library
The use of radiolabeled HpD and DHE has potential importance in studies of the mechanism of localisation of these compounds in tumours and their mode of action in promoting light‐…
Number of citations: 10 onlinelibrary.wiley.com
J XU, C LI - China Pharmacy, 2005 - pesquisa.bvsalud.org
… on Establishment and Optimization of Preparation Method of Protoporphyrin Disodium f … To establish and optimize the preparation method of protoporphyrin disodium (NAPP) from non-…
Number of citations: 2 pesquisa.bvsalud.org

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